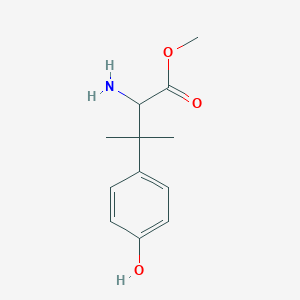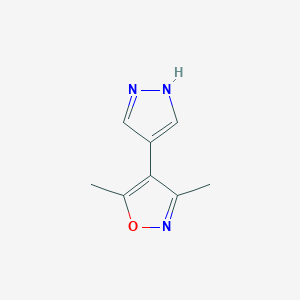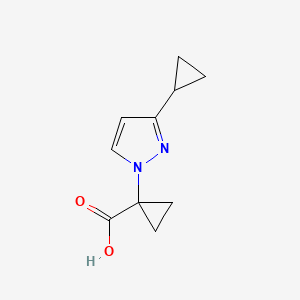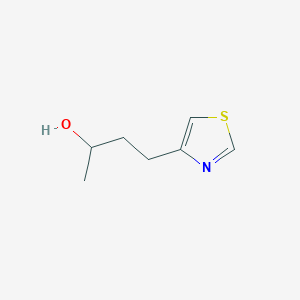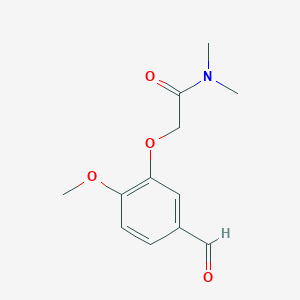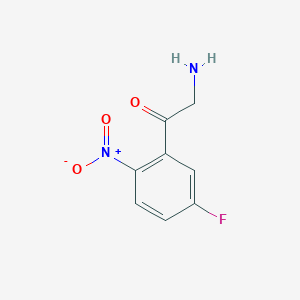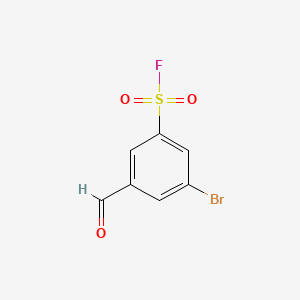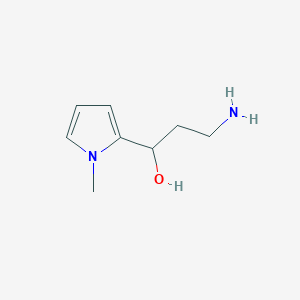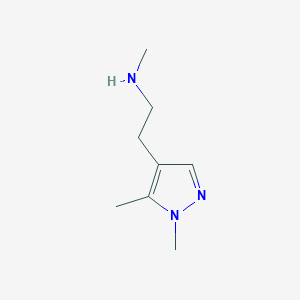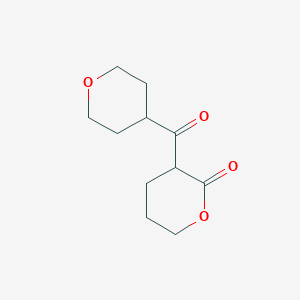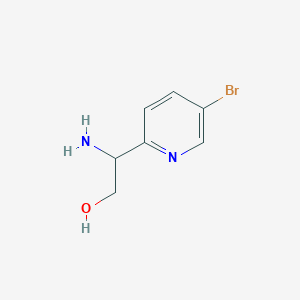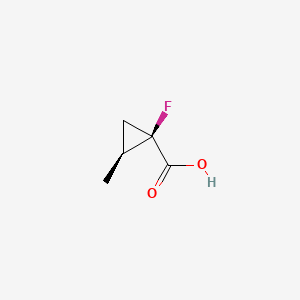
6-Fluoro-5-methylpyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative. The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Méthodes De Préparation
The synthesis of 6-Fluoro-5-methylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired aldehyde . Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6-Fluoro-5-methylpyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Fluoro-5-methylpyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 6-Fluoro-5-methylpyridine-2-carbaldehyde exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to participate in various chemical reactions, while the aldehyde group allows for further functionalization. These interactions can influence biological pathways and molecular targets, making the compound valuable in research and development .
Comparaison Avec Des Composés Similaires
6-Fluoro-5-methylpyridine-2-carbaldehyde can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Fluoro-6-methylpyridine-2-carbaldehyde: Similar structure but with different positioning of the fluorine and methyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H6FNO |
|---|---|
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
6-fluoro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |
Clé InChI |
QIGAKAWAFCIOPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


